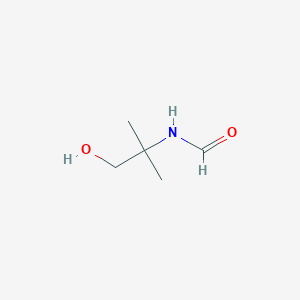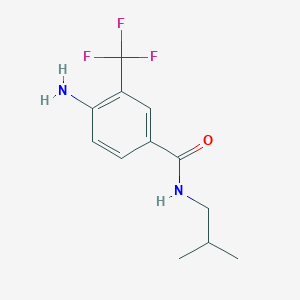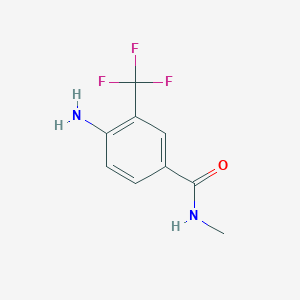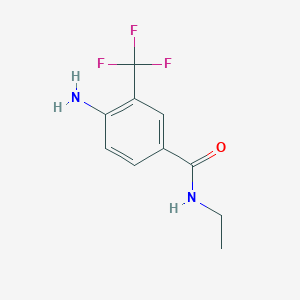
4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide is a chemical compound characterized by its unique molecular structure, which includes an amino group, a methoxyethyl group, and a trifluoromethyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the benzamide core One common approach is the reaction of 3-(trifluoromethyl)benzoic acid with 2-methoxyethylamine under dehydration conditions to form the benzamide derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a catalyst or tin (Sn) and hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions may involve alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of 4-nitro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide.
Reduction: Formation of this compound from its nitro derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique chemical properties, making it valuable in the design of new materials and catalysts.
Biology: In biological research, 4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide can be utilized as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it a useful tool in understanding biological processes.
Medicine: In the medical field, this compound has potential applications as a pharmaceutical agent. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles. Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mécanisme D'action
The mechanism by which 4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino group can facilitate interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
4-Amino-N-(2-methoxyethyl)benzamide
4-Amino-N-(2-methoxyethyl)-3-methylbenzamide
4-Amino-N-(2-methoxyethyl)-1,2,5-oxadiazole-3-carboxamide
Uniqueness: 4-Amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it more suitable for certain applications.
Propriétés
IUPAC Name |
4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-18-5-4-16-10(17)7-2-3-9(15)8(6-7)11(12,13)14/h2-3,6H,4-5,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLDTHKBGYYETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[[(2R)-2-azaniumylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B7867414.png)
![2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7867428.png)











![2-{[4-Amino-3-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B7867522.png)
